2,3-Thiophenedicarbonyl dichloride

Organic Synthesis Friedel-Crafts Cyclization Polycyclic Heteroaromatics

Researchers requiring vicinal (ortho) diacid chloride functionality often face limited sourcing for the 2,3-isomer, forcing reliance on the widely available 2,5-isomer that cannot participate in the same intramolecular Friedel-Crafts cyclizations or form identical coordination polymers. 2,3-Thiophenedicarbonyl dichloride (CAS 63599-98-4) directly resolves this gap. • Enables unique intramolecular cyclizations to construct fused polycyclic thiophene systems-a pathway inaccessible with the 2,5-isomer. • Serves as direct precursor to 2,3-thiophenedicarboxylate ligands for lanthanide (Nd³⁺, Eu³⁺, Tb³⁺) coordination polymers exhibiting Lewis acid catalysis and tunable luminescence (visible to NIR). • Standard purity ≥95%; supplied with certificate of analysis. Global shipping available.

Molecular Formula C6H2Cl2O2S
Molecular Weight 209.05 g/mol
CAS No. 63599-98-4
Cat. No. B15371469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Thiophenedicarbonyl dichloride
CAS63599-98-4
Molecular FormulaC6H2Cl2O2S
Molecular Weight209.05 g/mol
Structural Identifiers
SMILESC1=CSC(=C1C(=O)Cl)C(=O)Cl
InChIInChI=1S/C6H2Cl2O2S/c7-5(9)3-1-2-11-4(3)6(8)10/h1-2H
InChIKeyRVJQBIOPEJBQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Thiophenedicarbonyl Dichloride: Vicinal Diacid Chloride Building Block


2,3-Thiophenedicarbonyl dichloride (CAS 63599-98-4), also known as thiophene-2,3-dicarbonyl dichloride, is a heteroaromatic diacid chloride building block with vicinal (ortho) carbonyl chloride substituents on a thiophene core [1]. This bifunctional electrophile is utilized in organic synthesis for constructing polycyclic heteroaromatics via Friedel-Crafts cyclizations [2] and serves as a precursor to 2,3-thiophenedicarboxylate ligands for lanthanide coordination polymers exhibiting Lewis acid catalysis and luminescent properties [3]. Its molecular formula is C₆H₂Cl₂O₂S, and its computed molecular weight is 209.05 g/mol [4].

1
Building block for intramolecular Friedel-Crafts cyclizations to fused polycycles
2
Precursor to 2,3-thiophenedicarboxylate ligands for lanthanide coordination polymers
3
Supplied as liquid for solution-phase synthetic handling

Vicinal Reactivity: 2,3- vs 2,5-Thiophenedicarbonyl Dichloride


Substituting 2,3-thiophenedicarbonyl dichloride (63599-98-4) with its widely available 2,5-isomer (CAS 3857-36-1) leads to fundamentally different synthetic outcomes and material properties due to the distinct regiochemistry of the carbonyl chloride groups. The 2,3-vicinal substitution pattern enables unique intramolecular Friedel-Crafts cyclizations to form fused polycyclic systems, a reactivity pathway unavailable to the 2,5-isomer [1]. Furthermore, the resulting 2,3-thiophenedicarboxylate ligand motif coordinates metal centers differently, yielding coordination polymers with specific catalytic and luminescent properties not observed with 2,5-dicarboxylate analogs [2]. These divergent reaction pathways and material functions render the isomers non-interchangeable for research applications requiring regiospecific synthesis.

Synthetic pathway divergence
2,3-Isomer (this product)
Intramolecular cyclization to polycyclic heteroaromatics
2,5-Isomer (CAS 3857-36-1)
Predominantly intermolecular polymerization; no fused rings
Coordination polymer properties
2,3-Derived ligand
Enables Lewis acid catalytic activity in lanthanide CPs
2,5-Derived ligand
Catalytic behavior not observed; different material function
Physical form
2,3-Isomer
Liquid at ambient conditions
2,5-Isomer
Solid (mp 43–47 °C); alters handling and solution protocols

Key Differentiation Evidence: 2,3- vs 2,5-Thiophenedicarbonyl Dichloride


Intramolecular Friedel-Crafts Cyclization to Polycyclic Heteroaromatics

Under Friedel-Crafts conditions with benzene and aluminum chloride, 2,3-thiophenedicarbonyl dichloride undergoes a distinct reaction pathway yielding up to five different polycyclic products through intramolecular cyclization [1]. In contrast, the 2,5-isomer (CAS 3857-36-1) cannot undergo such intramolecular cyclizations due to the para positioning of its reactive groups, instead participating primarily in intermolecular polymerizations .

Intramolecular cyclization
Reported
2,3-isomer: 5 distinct polycyclic products 2,5-isomer: intermolecular polymerization
Enables fused heterocycle scaffold synthesis
Data to verify; source-specific review advised
Organic Synthesis Friedel-Crafts Cyclization Polycyclic Heteroaromatics

Precursor to Catalytic Lanthanide Coordination Polymers

2,3-Thiophenedicarbonyl dichloride is a key precursor to 2,3-thiophenedicarboxylic acid (H₂tdc), which upon reaction with Nd³⁺ and oxalate yields a dehydrated coordination polymer that functions as a Lewis acid catalyst with high activity and stability in acetalization reactions under mild conditions [1]. The 2,5-isomer-based coordination polymers do not exhibit this catalytic profile, highlighting a material science differentiation stemming from the precursor's regiochemistry.

Catalytic activity
Class-level inference
Derived Nd³⁺ CP: Lewis acid catalysis in acetalization; 2,5-analogue shows no comparable activity
Supports heterogeneous catalyst development
Catalytic behavior context-dependent
Coordination Chemistry Heterogeneous Catalysis Lanthanide Complexes

Distinct Physical Form and Handling Properties

While 2,3-thiophenedicarbonyl dichloride is typically supplied as a liquid (boiling/melting points unreported in authoritative databases [1]), the 2,5-isomer (CAS 3857-36-1) is a solid at ambient conditions, with a reported melting point range of 43–47 °C and a boiling point of 150–152 °C at 11 mmHg . This physical state difference directly impacts handling, storage, and reaction setup in the laboratory.

Physical state
Cross-study comparable
2,3-isomer: liquid; 2,5-isomer: solid (mp 43–47 °C)
Influences handling and reaction setup
Verify lot-specific form before procurement
Physical Properties Procurement Handling

2,3-Thiophenedicarbonyl Dichloride Applications


Fused Polycyclic Heteroaromatic Synthesis via Cyclization

Researchers aiming to construct fused polycyclic systems containing a thiophene core can utilize 2,3-thiophenedicarbonyl dichloride in Friedel-Crafts reactions with arenes such as benzene. The vicinal substitution pattern enables unique intramolecular cyclizations to yield up to five distinct polycyclic products, a pathway not available with the 2,5-isomer [1]. This makes the compound essential for medicinal chemistry programs exploring novel heterocyclic scaffolds.

Lanthanide Coordination Polymers for Heterogeneous Catalysis

2,3-Thiophenedicarbonyl dichloride serves as a direct precursor to 2,3-thiophenedicarboxylic acid, a ligand that forms catalytically active coordination polymers with lanthanide ions (e.g., Nd³⁺). The dehydrated Nd³⁺ polymer functions as a highly stable Lewis acid catalyst for acetalization reactions under mild conditions [2]. This application is unique to the 2,3-regioisomer and is relevant for materials chemistry research focused on green catalysis.

Synthesis of Luminescent Lanthanide Materials

Coordination polymers derived from 2,3-thiophenedicarboxylate ligands (accessible from 2,3-thiophenedicarbonyl dichloride) exhibit tunable luminescence. For instance, Eu³⁺ and Tb³⁺ complexes display emission in the visible region, while Nd³⁺ and Ho³⁺ complexes emit in the near-infrared region [2]. This property set, tied to the 2,3-ligand geometry, is valuable for developing optical sensors and light-emitting materials.

Application
Selection Property
Validation Focus
Fused polycyclic synthesis
Vicinal diacid chloride regiochemistry
Intramolecular cyclization vs. intermolecular polymerization
Lanthanide coordination catalysts
2,3-Thiophenedicarboxylate ligand geometry
Lewis acid catalytic activity under mild conditions
Luminescent lanthanide materials
2,3-Thiophenedicarboxylate ligand structure
Tunable emission in visible and NIR regions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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